

Spectroscopic Profile of 4-Bromonaphthalen-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromonaphthalen-2-amine**

Cat. No.: **B1280848**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **4-Bromonaphthalen-2-amine** (CAS No: 74924-94-0), a key intermediate in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The spectroscopic data for **4-Bromonaphthalen-2-amine** is summarized below, providing a quantitative fingerprint for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

The proton NMR spectrum of **4-Bromonaphthalen-2-amine** displays characteristic signals for its aromatic protons in the downfield region.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
H-5	7.94	Doublet
H-8	7.94	Singlet
H-6	7.69	Doublet
Aromatic Protons	6.70 - 7.94	Multiplet

^{13}C NMR Spectrum

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (δ , ppm)
C-2 (amine-bearing)	146.5
C-4 (bromine-bearing)	116.8
C-3	109.0
Other Aromatic Carbons	109.0 - 129.8

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within **4-Bromonaphthalen-2-amine**.

Vibrational Mode	Wavenumber (cm^{-1})	Intensity
N-H Stretch (Asymmetric)	3450	Medium
N-H Stretch (Symmetric)	3350	Medium
Aromatic C-H Stretch	3050	Weak
N-H Scissoring	1625	Strong
Aromatic C=C Stretch	1590, 1510	-

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular weight and elemental composition of the compound.

Parameter	Value (m/z)	Relative Intensity (%)
Molecular Ion $[M]^+$	222	-
$M+2$ Peak	224	98
Base Peak $[M-Br]^+$	143	100

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented. These represent standard procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **4-Bromonaphthalen-2-amine**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a 5 mm NMR tube.
- Ensure the sample is fully dissolved, using gentle vortexing if necessary.

1H NMR Acquisition:

- Instrument: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: Typically 0-12 ppm.
- Number of Scans: 16 to 64, or as needed to achieve a good signal-to-noise ratio.

- Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

- Instrument: 100 MHz or higher field NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Spectral Width: Typically 0-220 ppm.
- Number of Scans: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR.
- Relaxation Delay: 2-10 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

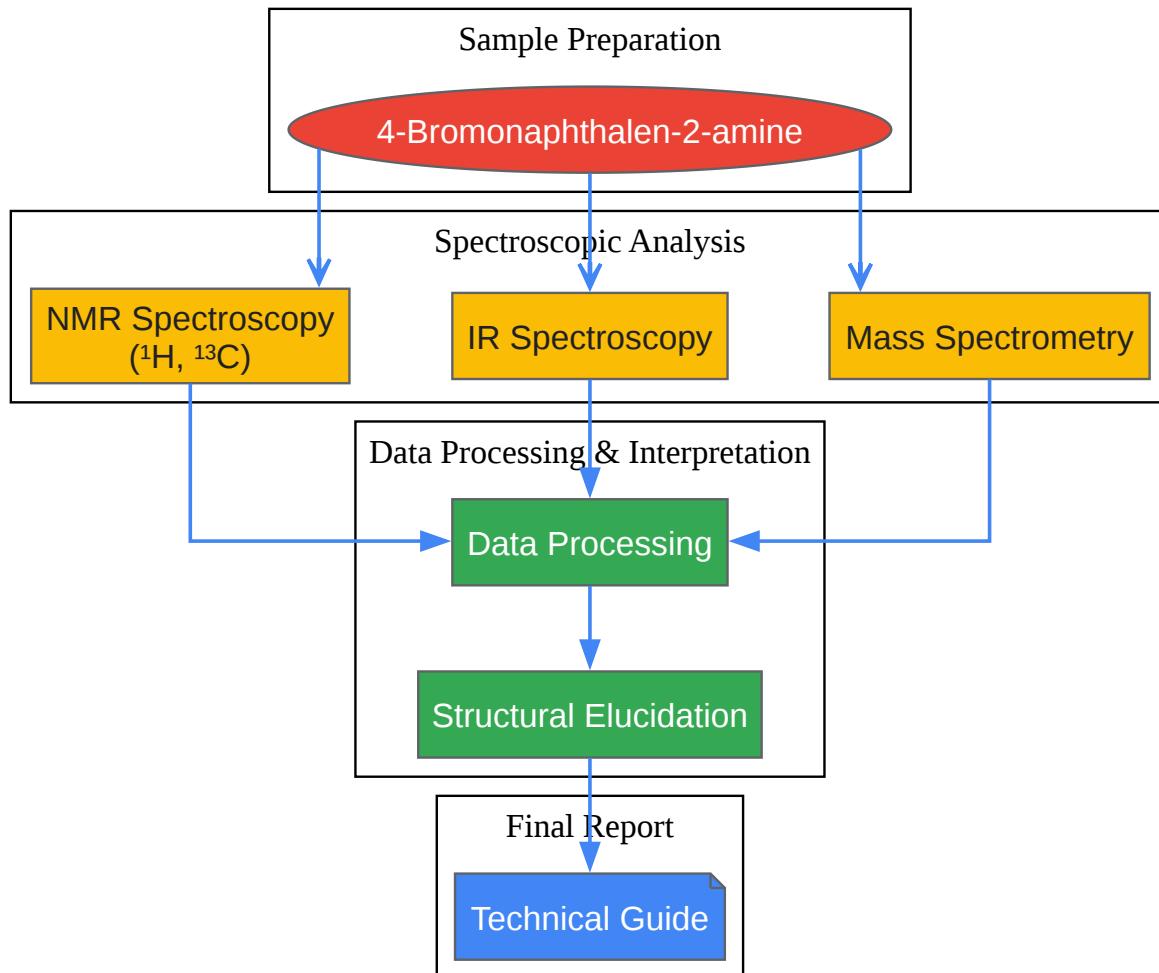
- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **4-Bromonaphthalen-2-amine** sample directly onto the ATR crystal.
- Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum. A typical spectral range is 4000-400 cm⁻¹.
- The instrument software will automatically generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Preparation:


- Prepare a dilute solution of **4-Bromonaphthalen-2-amine** (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
- Further dilute the stock solution as needed for the specific ionization technique.

Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

- Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule.
- Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurements.
- Acquisition Mode: Positive ion mode is typically used to observe the molecular ion $[M]^+$ and protonated molecule $[M+H]^+$.
- Mass Range: Scan a mass range that includes the expected molecular weight of the compound (221.99 g/mol).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like **4-Bromonaphthalen-2-amine**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic characterization.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromonaphthalen-2-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1280848#spectroscopic-data-for-4-bromonaphthalen-2-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com